![molecular formula C11H13NO2 B111667 4-Formyl-N-isopropylbenzamide CAS No. 13255-50-0](/img/structure/B111667.png)
4-Formyl-N-isopropylbenzamide
Overview
Description
4-Formyl-N-isopropylbenzamide, also known as N-Isopropyl-4-formylbenzamide, is a chemical compound with the molecular formula C11H13NO2 . It is used as an intermediate in the synthesis of Procarbazine, a medication used for the treatment of Hodgkin’s lymphoma .
Synthesis Analysis
The synthesis of 4-Formyl-N-isopropylbenzamide can be achieved through various methods. One such method involves the reaction of a secondary amide with 2-fluoropyridine and trifluoromethylsulfonic anhydride in dichloromethane at 0 - 30℃ .Molecular Structure Analysis
The molecular structure of 4-Formyl-N-isopropylbenzamide consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 191.23 g/mol .Chemical Reactions Analysis
4-Formyl-N-isopropylbenzamide is a strategic intermediate in obtaining a wide range of biologically active compounds. The 4-formyl derivatives are more usual and possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .Physical And Chemical Properties Analysis
4-Formyl-N-isopropylbenzamide has a predicted density of 1.093±0.06 g/cm3, a melting point of 121-123°C, and a boiling point of 367.8±25.0 °C . Its vapor pressure is 1.33E-05mmHg at 25°C, and it has a refractive index of 1.551 .Scientific Research Applications
Proteomics Research
4-Formyl-N-isopropylbenzamide is utilized in proteomics research to study protein modifications and interactions. Its role in the modification of proteins can help in identifying protein targets and understanding protein function within biological systems .
Medicinal Chemistry
In medicinal chemistry, this compound is used as an intermediate in the synthesis of Procarbazine , which is an antineoplastic agent used for the treatment of Hodgkin’s disease . It’s also involved in the study of enzyme inhibition which is crucial for drug development .
Biochemistry Applications
Biochemically, 4-Formyl-N-isopropylbenzamide is significant for its enzyme inhibitory activity , particularly in the inhibition of aldehyde dehydrogenase. This enzyme plays a role in the metabolism of aldehydes into acids, which is a vital process in cellular metabolism .
Pharmacology
In pharmacology, this compound is recognized for its potential pharmacokinetic properties . It has high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for further research in drug delivery and distribution within the body .
Materials Science
4-Formyl-N-isopropylbenzamide’s physicochemical properties, such as its molar refractivity and topological polar surface area (TPSA), are of interest in materials science . These properties can influence the compound’s interaction with other materials, which is essential for designing new materials with specific characteristics .
Analytical Chemistry
Lastly, in analytical chemistry, this compound is used as a reference standard in various chromatographic methods. It helps in the accurate identification and quantification of substances in complex mixtures, which is crucial for quality control and research purposes .
Safety and Hazards
The safety information for 4-Formyl-N-isopropylbenzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
Mechanism of Action
Target of Action
The primary target of 4-Formyl-N-isopropylbenzamide is currently unknown. It’s believed to have anti-cancer properties .
Mode of Action
It’s hypothesized that it may work by inhibiting aldehyde dehydrogenase , an enzyme that converts aldehydes into their corresponding alcohols. This reaction system is crucial for the detoxification of drugs and other toxic compounds .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
It has been observed to inhibit the growth of leukemia cells in vitro and in vivo , suggesting potential anti-cancer effects.
properties
IUPAC Name |
4-formyl-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFHZDXZIJJKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057636 | |
Record name | N-isopropyl-4-formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13255-50-0 | |
Record name | 4-Formyl-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13255-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropyl-4-formylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-isopropyl-4-formylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formyl-N-isopropylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ISOPROPYL-4-FORMYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NMQ4M6QG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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